Computational Evidence of Enhanced Lipophilicity and Unique Electronic Profile for Drug Design
The presence of the trifluoromethoxy (-OCF3) group is a key differentiator for this compound class. For a structurally related isomer, 2-Bromo-4-chloro-6-(trifluoromethoxy)aniline, the computed partition coefficient (XLogP3-AA) is 3.7 [1]. This high lipophilicity is a direct result of the -OCF3 group and contributes to improved membrane permeability, a crucial factor for drug candidates . In contrast, the simpler, non-fluorinated analog 4-bromo-3-chloroaniline has a significantly lower lipophilicity, highlighting the impact of the trifluoromethoxy substituent.
| Evidence Dimension | Lipophilicity (Computed LogP) |
|---|---|
| Target Compound Data | Not available for the exact compound; inferred from isomer 2-Bromo-4-chloro-6-(trifluoromethoxy)aniline: XLogP3-AA = 3.7 |
| Comparator Or Baseline | Comparator (Inferred): 4-Bromo-3-chloroaniline (significantly lower lipophilicity expected due to lack of -OCF3 group) |
| Quantified Difference | Not quantifiable due to lack of direct comparator data. |
| Conditions | In silico calculation (XLogP3-AA) |
Why This Matters
Higher lipophilicity suggests better potential for passive membrane diffusion, a critical property in early-stage drug discovery for achieving oral bioavailability.
- [1] PubChem. (2024). 2-Bromo-4-chloro-6-(trifluoromethoxy)aniline. Compound Summary. CID 45480498. View Source
